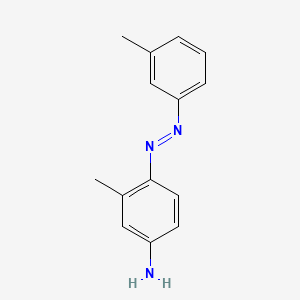4-m-Tolylazo-m-toluidine
CAS No.: 3398-09-2
Cat. No.: VC3903258
Molecular Formula: C14H15N3
Molecular Weight: 225.29 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 3398-09-2 |
|---|---|
| Molecular Formula | C14H15N3 |
| Molecular Weight | 225.29 g/mol |
| IUPAC Name | 3-methyl-4-[(3-methylphenyl)diazenyl]aniline |
| Standard InChI | InChI=1S/C14H15N3/c1-10-4-3-5-13(8-10)16-17-14-7-6-12(15)9-11(14)2/h3-9H,15H2,1-2H3 |
| Standard InChI Key | IVUQHXKKRQEFBU-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC=C1)N=NC2=C(C=C(C=C2)N)C |
| Canonical SMILES | CC1=CC(=CC=C1)N=NC2=C(C=C(C=C2)N)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Structure
4-m-Tolylazo-m-toluidine consists of two meta-methyl-substituted benzene rings connected by an azo group. The IUPAC name is 3-methyl-4-[(3-methylphenyl)diazenyl]aniline. Key structural features include:
-
Azo group: Responsible for vibrant coloration and redox activity.
-
Meta-methyl groups: Enhance solubility in organic solvents and influence crystallinity.
-
Aromatic amine: Imparts basicity and participation in electrophilic substitution reactions.
Table 1: Structural and Physicochemical Properties
Isomerism and Analogues
The meta-substitution pattern distinguishes 4-m-Tolylazo-m-toluidine from its ortho- and para-isomers. Structural analogues include:
Table 2: Key Structural Analogues
| Compound Name | Substitution Pattern | Unique Properties |
|---|---|---|
| 4-((p-Tolyl)azo)-p-toluidinium chloride | Para-substituted | Higher thermal stability |
| 4-(m-Tolylazo)-o-toluidine | Mixed meta/ortho | Altered dye solubility |
| 4-((p-Nitrophenyl)azo)-aniline | Nitro-functionalized | Enhanced biological activity |
Synthesis and Industrial Production
Diazotization-Coupling Reaction
The synthesis follows a two-step process:
-
Diazotization: Reaction of meta-toluidine with nitrous acid (generated in situ from NaNO₂ and HCl) to form a diazonium salt.
-
Coupling: Reaction of the diazonium salt with a second meta-toluidine molecule under alkaline conditions.
Table 3: Representative Synthesis Conditions
| Parameter | Condition | Source |
|---|---|---|
| Solvent | Nitrobenzene, o-dichlorobenzene | |
| Temperature | 0–5°C (diazotization); 20–25°C (coupling) | |
| Catalyst | Sodium hydroxide (for deprotonation) | |
| Yield | 70–85% (optimized conditions) |
Purification and Crystallization
Post-synthesis, the crude product is purified via:
-
Recrystallization: Using methanol/water mixtures.
-
Chromatography: Silica gel with ethyl acetate/hexane eluents .
Applications in Industry and Research
Dye and Pigment Manufacturing
4-m-Tolylazo-m-toluidine serves as a precursor for high-performance azo pigments. Its derivatives exhibit:
-
Thermal stability: Suitable for automotive coatings.
Biological and Chemical Research
-
Mutagenicity studies: Metabolites like N-hydroxy-2-aminoazotoluene exhibit genotoxic effects in Salmonella typhimurium assays .
-
Enzyme induction: Activates cytochrome P450 enzymes (CYP1A1/2) in murine models .
| Hazard Type | Classification | Regulatory Body |
|---|---|---|
| Skin Sensitization | R43 | HSIS |
| Carcinogenicity | Group 2B (Possible) | IARC |
| Acute Oral Toxicity (LD₅₀) | 300 mg/kg (dogs) |
Occupational Exposure Limits
Regulatory and Environmental Considerations
Global Regulatory Status
-
Australia: Listed under IMAP assessments with restrictions on industrial use .
-
EU: Subject to REACH regulations due to persistent bioaccumulative potential .
Environmental Impact
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume